molecular formula C18H26N2O2S B2534459 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2310102-92-0

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2534459
CAS No.: 2310102-92-0
M. Wt: 334.48
InChI Key: MOIVLJTXVOWXCD-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a phenoxy group and a 1,4-diazepane ring bearing a thiolan-3-yl moiety.

Properties

IUPAC Name

2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-15(22-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-23-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVLJTXVOWXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2CCSC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxypropan-1-one with 1,4-diazepane and thiolane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the diazepane ring may enhance binding affinity and selectivity. The thiolane moiety can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a phenoxy group, a seven-membered diazepane ring, and a tetrahydrothiophene (thiolan) substituent. Below is a comparative analysis with structurally related compounds from the evidence:

Substituent Variations on the Aromatic Ring

  • Target Compound: Phenoxy group (electron-donating, enhances lipophilicity).
  • CAS 2415510-05-1 (): 4-Methanesulfonylphenyl group (sulfonyl group is electron-withdrawing, increasing solubility and metabolic stability) .

Impact: Electron-donating groups like phenoxy may improve membrane permeability, while electron-withdrawing groups (e.g., sulfonyl) enhance solubility and stability in aqueous environments.

Backbone and Chain Modifications

  • Target Compound : Propan-1-one chain (three-carbon ketone, balances flexibility and steric bulk).
  • 1-(1,3-Benzodioxol-5-yl)-2-(diméthylamino)propan-1-one (): Dimethylamino substituent (increases basicity and solubility via protonation) .

Impact: Chain length and substituent polarity influence pharmacokinetics. Propanone backbones offer a balance between rigidity and adaptability for target engagement.

Diazepane and Thiolan Modifications

  • Target Compound : 1,4-Diazepane with thiolan-3-yl (sulfur atom enables hydrogen bonding or metal coordination).
  • 3-(2-Bromophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one (): Thian-4-yl (six-membered sulfur-containing ring, alters ring strain and spatial orientation) .

Impact : Thiolan’s five-membered ring provides optimal steric and electronic properties for interactions compared to bulkier or less polar analogs.

Tabulated Comparison of Key Compounds

Compound Name Aromatic Substituent Backbone Diazepane Substituent Molecular Weight (g/mol) Notable Features
Target Compound Phenoxy Propan-1-one Thiolan-3-yl ~375 (estimated) High lipophilicity, flexible binding
BK78974 4-Ethoxyphenyl Ethan-1-one Thiolan-3-yl 348.5 Shorter chain, reduced steric bulk
CAS 2415510-05-1 4-Methanesulfonyl Propan-1-one Thiolan-3-yl ~410 (estimated) Enhanced solubility, metabolic stability
CAS 2415523-71-4 4-tert-Butylbenzoyl Benzoyl Thiolan-3-yl ~390 (estimated) Rigid structure, limited flexibility
1-(1,3-Benzodioxol-5-yl)-... Benzodioxolyl Propan-1-one Dimethylamino ~280 (estimated) Increased basicity, improved solubility

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogous compounds with thiazolidin-3-yl groups () demonstrate antimicrobial activity, suggesting the thiolan-3-yl moiety in the target compound may confer similar properties .
  • Computational Modeling: Tools like Multiwfn () could analyze electron localization or electrostatic potentials to predict reactivity or binding sites .
  • Stereochemical Considerations : Impurities like (2RS)-isomers () highlight the importance of chirality in pharmacological activity; the target compound’s stereochemistry remains unspecified but likely critical .

Biological Activity

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound with potential biological applications. Its structure includes a phenoxy group, a thiolan ring, and a diazepane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound's unique arrangement of functional groups may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can modulate enzymatic activities and receptor functions, leading to potential therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
  • Receptor Modulation: By binding to certain receptors, it could influence neurotransmission and other signaling pathways, possibly providing anxiolytic or antidepressant effects.

Research Findings

Recent studies have investigated the biological activities of similar compounds and their relevance to this compound. Here are some key findings:

StudyCompoundBiological ActivityKey Findings
4-Bromothiophene derivativesAntifungal activityExhibited MIC values against Candida species, suggesting potential for antifungal applications.
Diazepane derivativesNeuroactive propertiesDemonstrated high affinity for serotonin receptors, indicating potential antidepressant effects.
Thiazole derivativesBroad-spectrum antifungalShowed significant activity against various fungal pathogens with favorable pharmacokinetic profiles.

Case Study 1: Antifungal Activity

A study on similar phenoxy compounds revealed their effectiveness against resistant strains of fungi. The compounds exhibited low MIC values, indicating strong antifungal properties that could be leveraged in treating infections caused by Candida and Aspergillus species.

Case Study 2: Neurological Effects

Research into diazepane derivatives has highlighted their potential in treating anxiety disorders. Compounds with similar structures showed efficacy in preclinical models by modulating serotonin pathways, suggesting that 2-Phenoxy derivatives might exhibit comparable effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one?

The synthesis typically involves multi-step reactions with precise control of reagents and conditions. A common approach includes:

  • Step 1: Formation of the diazepane-thiolan intermediate via nucleophilic substitution or ring-closing metathesis.
  • Step 2: Coupling with a phenoxy-propanone derivative using a base (e.g., potassium carbonate) in anhydrous solvents like dichloromethane or acetonitrile .
  • Step 3: Purification via column chromatography or recrystallization.
    Key parameters include temperature (often 60–80°C for coupling reactions), solvent polarity, and stoichiometric ratios to minimize side products. Characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture or light .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste. Neutralize residual reactivity with aqueous sodium bicarbonate before disposal .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon backbone integrity.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation times) to ensure reproducibility.
  • Compound Stability: Test degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC methods.
  • Statistical Design: Employ randomized block designs with replicates (e.g., 4 replicates per condition) to account for biological variability .
    Meta-analyses of existing data can identify confounding variables, such as solvent effects (DMSO vs. ethanol) on activity .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

  • Quantum Chemistry Modeling: Predicts electronic properties (e.g., HOMO/LUMO energies) to assess reactivity.
  • Quantitative Structure-Property Relationship (QSPR): Correlates molecular descriptors (e.g., logP, polar surface area) with absorption/distribution.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes, membranes) to refine SAR hypotheses.
    Tools like CC-DPS integrate these methods for comprehensive profiling .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Phase 1: Determine physicochemical properties (e.g., water solubility, octanol-water partition coefficient) via shake-flask or chromatographic methods.
  • Phase 2: Conduct biotic/abiotic degradation studies under controlled conditions (e.g., UV exposure, microbial activity).
  • Phase 3: Use microcosm models to simulate ecosystem-level impacts, measuring bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What experimental frameworks are recommended for elucidating the mechanism of action in biological systems?

  • Target Identification: Use affinity chromatography or photoaffinity labeling with a radiolabeled analog.
  • Pathway Analysis: Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways.
  • Validation: Knockout/knockdown models (e.g., CRISPR/Cas9) confirm target relevance .

Q. How should researchers address solubility challenges in in vitro assays?

  • Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, or cyclodextrin-based solutions.
  • Sonication: Use ultrasonic baths to disperse aggregates.
  • Critical Micelle Concentration (CMC): Add non-ionic surfactants (e.g., Tween-80) below CMC to avoid cytotoxicity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagent/ConditionPurposeReference
1NaH, THF, 0°CDeprotonation for nucleophilic attack
2K₂CO₃, DCM, refluxCoupling reaction
3Silica gel chromatographyPurification

Q. Table 2. Analytical Benchmarks

TechniqueTarget MetricAcceptable Range
HPLCPurity≥95%
NMRSignal Noise Ratio≥50:1
HR-MSMass Accuracy≤2 ppm

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